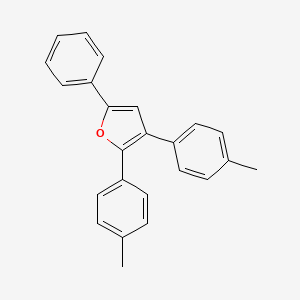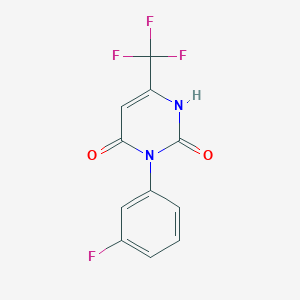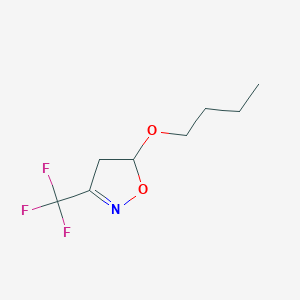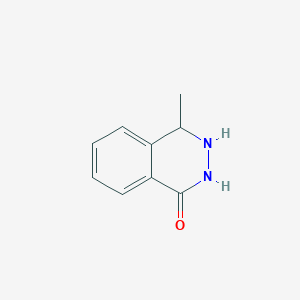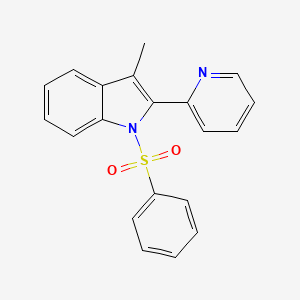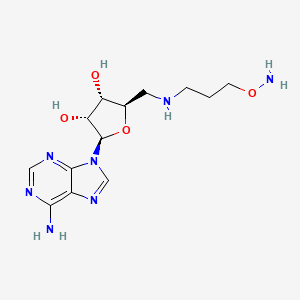
2(1H)-Pyrazinone, 5-chloro-3-methyl-6-phenyl-1-(phenylmethyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-benzyl-5-chloro-3-methyl-6-phenylpyrazin-2(1H)-one is an organic compound belonging to the pyrazinone family. This compound is characterized by its unique structure, which includes a pyrazinone core substituted with benzyl, chloro, methyl, and phenyl groups. The presence of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-5-chloro-3-methyl-6-phenylpyrazin-2(1H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazinone Core: The pyrazinone core can be synthesized through the cyclization of appropriate precursors, such as 2,3-diaminopyrazine with suitable carbonyl compounds.
Substitution Reactions: The introduction of the benzyl, chloro, methyl, and phenyl groups can be achieved through various substitution reactions. For example, benzylation can be performed using benzyl halides in the presence of a base, while chlorination can be achieved using chlorinating agents like thionyl chloride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 1-benzyl-5-chloro-3-methyl-6-phenylpyrazin-2(1H)-one may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production typically emphasizes the use of cost-effective reagents, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
1-benzyl-5-chloro-3-methyl-6-phenylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Sodium methoxide, potassium tert-butoxide, polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
科学研究应用
1-benzyl-5-chloro-3-methyl-6-phenylpyrazin-2(1H)-one has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the biological activity of this compound to understand its potential as a therapeutic agent. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound is investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry: In the industrial sector, 1-benzyl-5-chloro-3-methyl-6-phenylpyrazin-2(1H)-one is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and other advanced materials.
作用机制
The mechanism of action of 1-benzyl-5-chloro-3-methyl-6-phenylpyrazin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit the activity of certain enzymes, leading to changes in metabolic pathways and cellular processes.
Receptor Binding: It may bind to specific receptors on the cell surface or within the cell, triggering signaling pathways that result in physiological responses.
DNA Interaction: The compound may interact with DNA, affecting gene expression and cellular functions.
相似化合物的比较
1-benzyl-5-chloro-3-methyl-6-phenylpyrazin-2(1H)-one can be compared with other similar compounds, such as:
1-benzyl-5-chloro-3-methylpyrazin-2(1H)-one: This compound lacks the phenyl group, resulting in different chemical and biological properties.
1-benzyl-3-methyl-6-phenylpyrazin-2(1H)-one: This compound lacks the chloro group, which may affect its reactivity and interactions.
5-chloro-3-methyl-6-phenylpyrazin-2(1H)-one: This compound lacks the benzyl group, leading to variations in its physical and chemical characteristics.
属性
CAS 编号 |
173199-87-6 |
|---|---|
分子式 |
C18H15ClN2O |
分子量 |
310.8 g/mol |
IUPAC 名称 |
1-benzyl-5-chloro-3-methyl-6-phenylpyrazin-2-one |
InChI |
InChI=1S/C18H15ClN2O/c1-13-18(22)21(12-14-8-4-2-5-9-14)16(17(19)20-13)15-10-6-3-7-11-15/h2-11H,12H2,1H3 |
InChI 键 |
YTGWEQCEZHXNQF-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(N(C1=O)CC2=CC=CC=C2)C3=CC=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


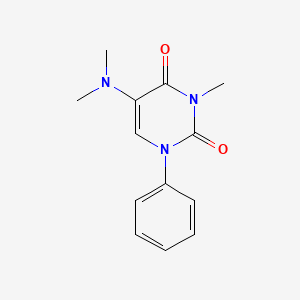
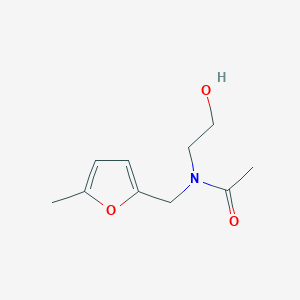
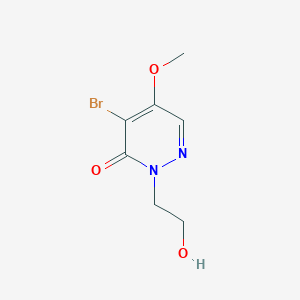
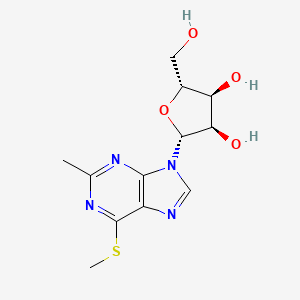
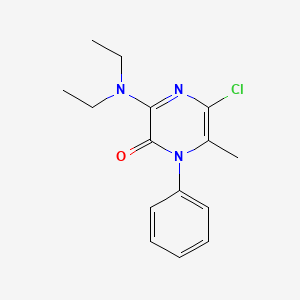
![2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol](/img/structure/B12916044.png)
![Imidazo[1,2-a]pyrazin-8-amine, N-methyl-3-(2-thienyl)-](/img/structure/B12916049.png)
